

Olgotrelvir: A Preliminary Safety and Toxicity Profile

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Compound of Interest

Compound Name: *Olgotrelvir*

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Olgotrelvir (formerly STI-1558) is an investigational oral antiviral agent under development for the treatment of COVID-19. It functions as a dual inhibitor, targeting both the SARS-CoV-2 main protease (Mpro or 3CLpro) and human cathepsin L. This dual mechanism is intended to inhibit viral replication and cellular entry.[1][2] **Olgotrelvir** is a prodrug that is converted to its active form, AC1115, in the body.[1][2] A key characteristic of **Olgotrelvir** is its oral bioavailability without the need for a pharmacokinetic enhancer like ritonavir, potentially reducing the risk of drug-drug interactions.[2] This guide provides a summary of the currently available preliminary safety and toxicity profile of **Olgotrelvir**, based on preclinical studies and clinical trials.

Preclinical Safety and Toxicity

While specific quantitative toxicity data such as the median lethal dose (LD50) and no-observed-adverse-effect level (NOAEL) are not publicly available in the reviewed literature, preclinical studies have been conducted in animal models to assess the safety of **Olgotrelvir**.

In Vivo Studies

A key preclinical model used to evaluate the efficacy and safety of **Olgotrelvir** is the K18-hACE2 transgenic mouse model, which is susceptible to SARS-CoV-2 infection. In these

studies, oral administration of **Olgotrelvir** demonstrated a favorable safety profile.[\[2\]](#)

Table 1: Summary of Preclinical In Vivo Safety Observations for **Olgotrelvir**

Animal Model	Dosing Regimen	Key Safety-Related Observations	Reference
K18-hACE2 Transgenic Mice	500 mg/kg and 1000 mg/kg twice daily (oral)	Prevented body weight loss associated with SARS-CoV-2 infection. Reduced cytokine release and lung pathologies.	[2]

Clinical Safety Profile

Olgotrelvir has undergone Phase I, II, and III clinical trials to evaluate its safety and efficacy in humans. The overall findings from these trials suggest a favorable safety profile.

Phase I Studies

Phase I clinical trials (NCT05364840 and NCT05523739) assessed the safety, tolerability, and pharmacokinetics of **Olgotrelvir** in healthy volunteers. The results indicated that the drug was well-tolerated with no serious adverse events reported.

Table 2: Summary of Phase I Clinical Trial Safety Findings

Trial Identifier(s)	Population	Dosing Regimen	Key Safety Findings	Reference
NCT05364840, NCT05523739	Healthy Volunteers	Single doses up to 2000 mg; Multiple doses up to 800 mg twice daily for 7.5 days	Favorable safety profile; No serious adverse events reported.	[1]

Phase III Study

A Phase III, double-blind, randomized, placebo-controlled trial (NCT05716425) evaluated the efficacy and safety of **Olgotrelvir** in 1,212 non-hospitalized adult patients with mild to moderate COVID-19. The study reported that treatment-emergent adverse events (TEAEs) were generally mild, and the adverse effects were not dose-limiting.[\[3\]](#)[\[4\]](#)

Table 3: Incidence of Most Frequent Drug-Related Treatment-Emergent Adverse Events (TEAEs) in Phase III Trial

Adverse Event	Olgotrelvir (600 mg BID)	Placebo	Reference
Mild Skin Rash	3.3%	Not specified	[3] [4]
Mild Nausea	1.5%	Not specified	[3] [4]

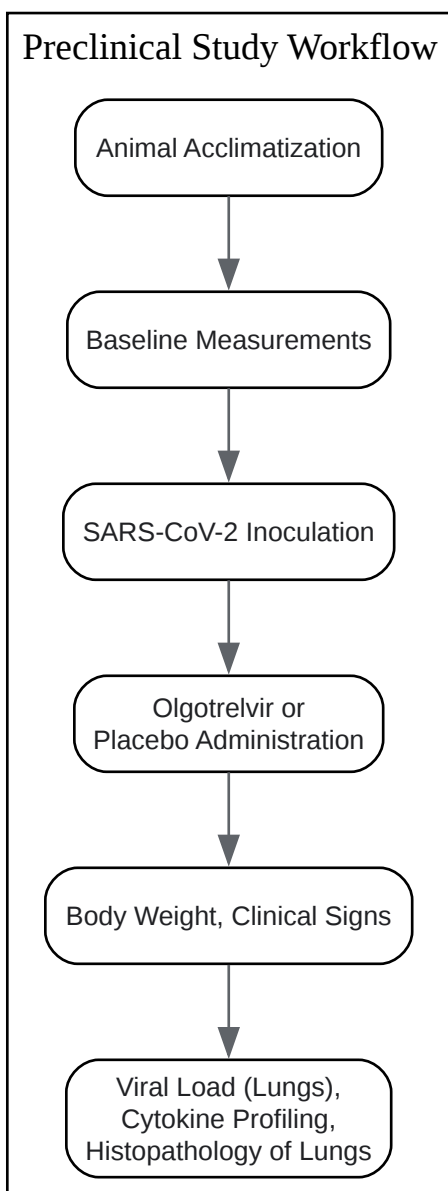
No drug-related serious adverse events or deaths were reported in the **Olgotrelvir** group.[\[3\]](#)[\[4\]](#)

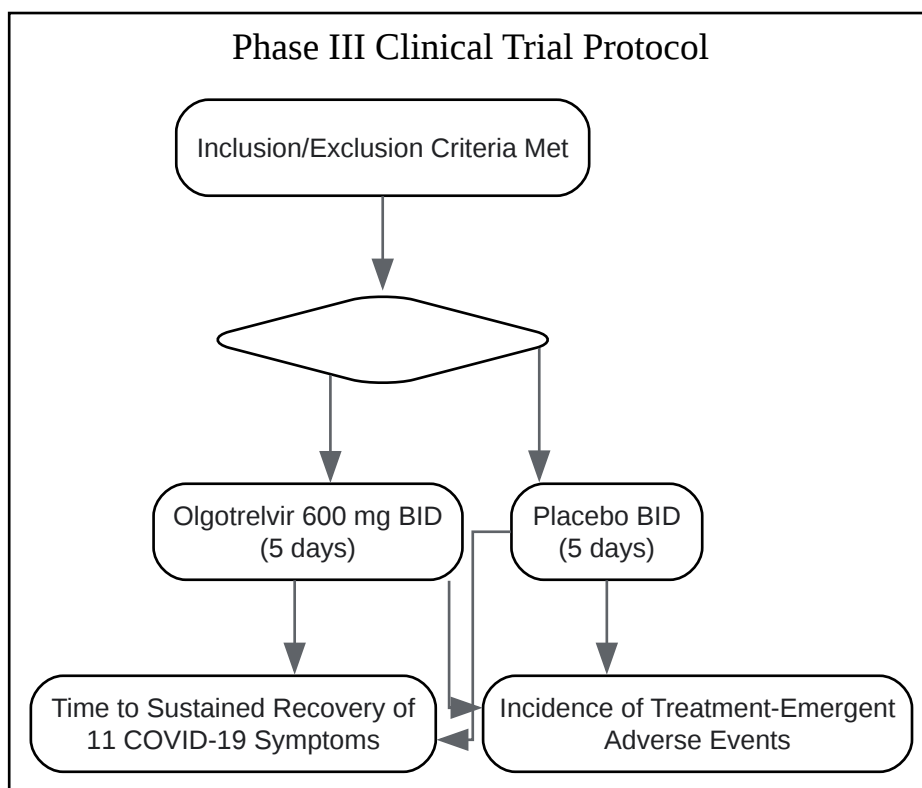
Experimental Protocols

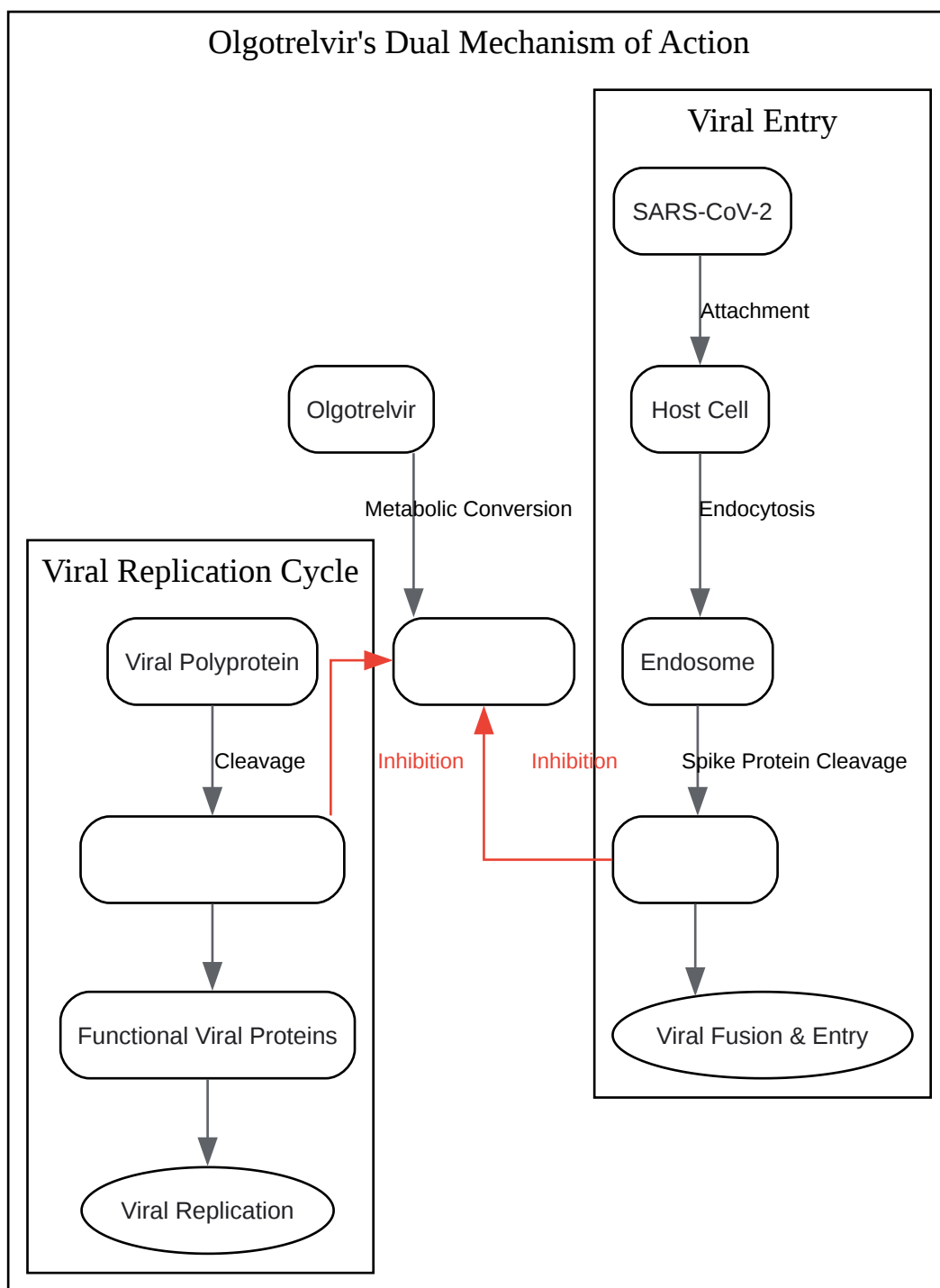
Detailed experimental protocols for the preclinical and clinical studies are not fully available in the public domain. The following are high-level summaries based on the available information.

Preclinical K18-hACE2 Mouse Model (General Protocol Outline)

The efficacy and safety of **Olgotrelvir** were evaluated in K18-hACE2 transgenic mice, a common model for studying SARS-CoV-2 infection. While the specific protocol for the **Olgotrelvir** studies is not detailed, a general workflow for such experiments can be visualized.







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